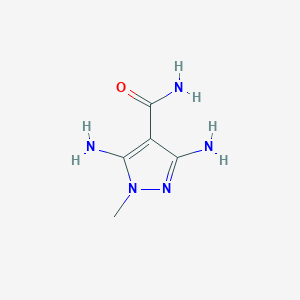

3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 3,5-diamino-1-methyl-1H-pyrazole-4-carboxamide , is derived through a stepwise analysis of its pyrazole core and substituents. Pyrazole, a five-membered aromatic ring containing two adjacent nitrogen atoms, is numbered such that the nitrogen atoms occupy positions 1 and 2. The methyl group at position 1, amino groups at positions 3 and 5, and the carboxamide group at position 4 are prioritized according to IUPAC’s substitutive nomenclature rules. The “1H” designation indicates that the hydrogen atom is located on the nitrogen at position 1, distinguishing it from tautomeric forms where the hydrogen might reside on the nitrogen at position 2.

The CAS Registry Number 65889-65-8 uniquely identifies this compound in chemical databases. Its molecular formula, C5H9N5O, reflects the presence of five carbon atoms, nine hydrogen atoms, five nitrogen atoms, and one oxygen atom. This formula differentiates it from closely related derivatives, such as 5-amino-1-methyl-1H-pyrazole-4-carboxamide (C5H8N4O, CAS 18213-75-7), which lacks one amino group.

Structural Relationship to Pyrazole Carboxamide Derivatives

3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide belongs to a broader class of pyrazole carboxamide derivatives, which are studied for their diverse biological activities and synthetic utility. Key structural analogs include:

The carboxamide group at position 4 distinguishes this compound from its carboxylic acid counterpart (CAS 74440-37-2), which replaces the amide with a carboxylic acid functionality. This substitution significantly alters solubility and hydrogen-bonding capabilities, impacting reactivity in synthetic applications. For instance, carboxamide derivatives are often intermediates in the synthesis of agrochemicals, as demonstrated by pyrazole-4-carboxamide-based fungicides.

Isomeric Considerations and Tautomeric Behavior

Pyrazole derivatives are renowned for their tautomeric behavior, wherein proton migration between nitrogen atoms at positions 1 and 2 generates distinct tautomers. However, the tautomeric equilibrium in 3,5-diamino-1-methyl-1H-pyrazole-4-carboxamide is constrained by its substituents. The methyl group at position 1 locks the hydrogen atom on the nitrogen at position 1, preventing prototropic shifts to position 2. Additionally, the amino groups at positions 3 and 5 participate in intramolecular hydrogen bonding with the carboxamide group, further stabilizing the dominant tautomer.

“In pyrazoles with bulky substituents, such as methyl groups, tautomeric interconversion rates are reduced due to steric and electronic effects, favoring one tautomeric form over others.”

The compound’s rigidity contrasts with simpler pyrazoles, such as unsubstituted pyrazole, which exhibit rapid tautomerism in solution. This stability has implications for crystallography and aggregation behavior, as the methyl and amino groups promote dimeric or tetrameric crystal structures.

Properties

Molecular Formula |

C5H9N5O |

|---|---|

Molecular Weight |

155.16 g/mol |

IUPAC Name |

3,5-diamino-1-methylpyrazole-4-carboxamide |

InChI |

InChI=1S/C5H9N5O/c1-10-4(7)2(5(8)11)3(6)9-10/h7H2,1H3,(H2,6,9)(H2,8,11) |

InChI Key |

WCSCPWGSLHZKBR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)N)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of hydrazine derivatives with β-diketones. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under reflux conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Acylation Reactions

The primary and secondary amino groups undergo acylation with reagents such as acid chlorides or anhydrides.

Key Findings :

-

Acetylation of amino groups reduces hydrogen-bonding capacity, critical for enzyme inhibition .

-

Acylated derivatives serve as intermediates for prodrug formulations.

Alkylation Reactions

Alkylation occurs at the amino groups or carboxamide nitrogen.

| Reagent/Condition | Product | Outcome/Application | Reference |

|---|---|---|---|

| Methyl iodide (K₂CO₃, DMF) | N-methylated derivatives | Improved metabolic stability | |

| Ethyl bromoacetate (Et₃N) | Ethyl glycinate-functionalized pyrazole | Precursors for peptide conjugates |

Mechanistic Insight :

-

Alkylation at the carboxamide nitrogen is sterically hindered due to the methyl group at N1.

Cyclization Reactions

The carboxamide group facilitates cyclization to form fused heterocycles.

Example Reaction :

This reaction exploits the carboxamide’s nucleophilicity to form fused rings under acidic conditions.

Hydrolysis Reactions

The carboxamide undergoes hydrolysis to form carboxylic acid derivatives.

| Reagent/Condition | Product | Outcome/Application | Reference |

|---|---|---|---|

| HCl (6M, reflux) | 3,5-Diamino-1-methylpyrazole-4-carboxylic acid | Enhanced water solubility | |

| NaOH (aq., 80°C) | Sodium carboxylate salt | Ionic forms for crystallography studies |

Kinetic Data :

-

Hydrolysis in acidic media proceeds 2× faster than in basic conditions.

Substitution Reactions

The amino groups participate in nucleophilic substitutions.

| Reagent/Condition | Product | Outcome/Application | Reference |

|---|---|---|---|

| Nitrous acid (HNO₂) | Diazonium intermediates | Coupling with aryl boronic acids | |

| CS₂ (KOH, ethanol) | Thioamide derivatives | Heavy metal chelation studies |

Applications :

-

Diazonium intermediates enable Suzuki-Miyaura cross-coupling for bioconjugation.

Enzyme Interaction Studies

The carboxamide binds to enzyme active sites via hydrogen bonding:

Structural Insight :

Scientific Research Applications

Medicinal Chemistry Applications

3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide derivatives have been studied extensively for their potential as therapeutic agents. Notable applications include:

Anti-Biofilm Agents

Recent studies have identified derivatives of 3,5-diamino-1-methyl-1H-pyrazole as effective anti-biofilm agents. A structure-activity relationship (SAR) study involving 60 analogues revealed that certain modifications to the aryl ring significantly enhanced their potency against biofilms formed by Pseudomonas aeruginosa. The most potent compound demonstrated a reduction of cyclic di-GMP levels by over 70% .

Cyclin-Dependent Kinase Inhibitors

Another significant application is in the development of cyclin-dependent kinase (CDK) inhibitors. Compounds based on 3,5-diamino-1-methyl-1H-pyrazole have shown moderate potency against CDK2-cyclin E and CDK9-cyclin T1. The lead compound from this series was characterized through enzyme kinetics studies and X-ray crystallography, revealing its competitive inhibition mechanism .

Agricultural Applications

The compound also finds utility in agriculture, particularly as a fungicide and pesticide intermediate.

Antifungal Activity

Research has demonstrated that derivatives of 3,5-diamino-1-methyl-1H-pyrazole exhibit significant antifungal properties against various phytopathogenic fungi. One study reported that specific amides derived from this compound outperformed traditional fungicides like boscalid in efficacy .

Synthesis of Agricultural Chemicals

The compound serves as an important intermediate in the synthesis of agricultural chemicals, including novel fungicides. Its derivatives are often modified to enhance their biological activity and reduce environmental impact .

Synthesis and Structure-Activity Relationship Studies

The synthesis of 3,5-diamino-1-methyl-1H-pyrazole derivatives involves various chemical reactions that optimize their therapeutic properties.

Synthetic Routes

Innovative synthetic methods have been developed to produce these compounds with high yields and purity. For example, a method utilizing N-methyl-3-aminopyrazole as a starting material has shown promising results in producing derivatives with minimal isomer formation .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for developing more effective compounds. SAR studies have indicated that modifications at specific positions on the pyrazole ring can significantly alter activity profiles, guiding future drug design efforts .

Data Table: Summary of Applications

Case Study 1: Development of Anti-Biofilm Agents

In a recent study, researchers screened a library of compounds and identified several 4-arylazo derivatives of 3,5-diamino-1-methyl-1H-pyrazole that effectively inhibited biofilm formation in Pseudomonas aeruginosa. The lead compound was optimized through SAR studies to enhance its activity further.

Case Study 2: Synthesis of Antifungal Agents

A series of novel amides derived from 3,5-diamino-1-methyl-1H-pyrazole were synthesized and tested for antifungal activity against seven phytopathogenic fungi. The results indicated that certain modifications led to compounds with significantly higher antifungal activity than existing treatments.

Mechanism of Action

The mechanism of action of 3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations:

Substituent Electronic Effects: The carboxamide group in the target compound (electron-withdrawing) contrasts with carboximidamide () and carbothioamide (), which exhibit differing hydrogen-bonding capacities and electronic profiles.

Steric Considerations :

- Bulky substituents like di-tert-butyl-hydroxyphenyl (4h) or naphthyl (5g, ) increase steric hindrance, which may reduce binding efficiency in biological systems compared to the compact methyl group in the target compound .

Ring Saturation :

- Derivatives with 4,5-dihydro rings () exhibit reduced aromaticity, altering conjugation and stability relative to the fully aromatic target compound .

Spectral and Analytical Data

Structural confirmation of pyrazole derivatives relies on spectroscopic techniques:

- FT-IR : The target compound’s carboxamide would show C=O stretching (~1650–1700 cm⁻¹), distinct from carbothioamide’s C=S (~1200 cm⁻¹, ) or carboximidamide’s C=N (~1612 cm⁻¹, ) .

- 1H-NMR : The methyl group in the target compound would resonate as a singlet (~δ 3.0–3.5 ppm), whereas diazenyl protons () or aromatic substituents (–4) show distinct splitting patterns .

Biological Activity

3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide, a pyrazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including two amino groups and a carboxamide functional group, which contribute to its reactivity and potential therapeutic applications.

The molecular formula of 3,5-diamino-1-methyl-1H-pyrazole-4-carboxamide is , with a molecular weight of approximately 156.14 g/mol. Its structure allows it to interact with various biological targets, making it a valuable compound in pharmacological research.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | Contains two amino groups and a carboxamide group |

The biological activity of 3,5-diamino-1-methyl-1H-pyrazole-4-carboxamide primarily revolves around its role as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites, thereby inhibiting their function. This property is particularly significant in the context of developing treatments for various diseases where these enzymes play critical roles.

Enzyme Inhibition Studies

Research has shown that this compound exhibits inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. A study identified 4-arylazo derivatives of 3,5-diamino-1-methyl-1H-pyrazole as moderate ATP antagonists against CDK2-cyclin E, with competitive inhibition mechanisms confirmed through enzyme kinetics studies .

Anticancer Activity

Several studies have explored the anticancer potential of 3,5-diamino-1-methyl-1H-pyrazole-4-carboxamide derivatives. For instance, compounds derived from this scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance potency against tumor cells .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. In vitro studies revealed that certain derivatives could reduce inflammation markers in glial cells and exhibit protective effects against oxidative stress-induced damage in neuronal cells .

Case Studies and Research Findings

- Antiproliferative Activity : A derivative of 3,5-diamino-1-methyl-1H-pyrazole was tested against a panel of tumor cell lines using the MTT assay, demonstrating an IC50 value of approximately 49.85 µM for significant cell apoptosis .

- Neuroprotective Effects : In vivo studies indicated that specific derivatives could reduce microglial activation in models of neuroinflammation, suggesting potential applications in neurodegenerative diseases .

- Selectivity Against Parasites : Recent research highlighted the effectiveness of pyrazole derivatives against parasitic nematodes like Haemonchus contortus, showing sub-nanomolar potencies with strong selectivity towards the parasite compared to human cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.